3-Tert-butyl-4-hydroxyphenyl butyrate
Description
Chemical Identity: 3-Tert-butyl-4-hydroxyphenyl butyrate, also known as ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] (CAS No. 32509-66-3), is a high-molecular-weight phenolic antioxidant. Its molecular formula is C₅₀H₆₆O₈ (Mr 795) .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl) butanoate |
InChI |
InChI=1S/C14H20O3/c1-5-6-13(16)17-10-7-8-12(15)11(9-10)14(2,3)4/h7-9,15H,5-6H2,1-4H3 |
InChI Key |
WQXYSVHBMXNXTJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |
Canonical SMILES |
CCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure and Properties :
- The compound consists of two 3-tert-butyl-4-hydroxyphenyl groups linked via a butyrate ester bridge to an ethylene glycol backbone .
- It is a crystalline powder with a melting point of ~165°C, insoluble in water and petroleum ether but highly soluble in acetone and methanol .
Comparison with Structurally Similar Compounds
3-Tert-butyl-4-hydroxyanisole
Key Differences :
- Structure : Contains a methoxy (-OCH₃) group instead of a butyrate ester.
- Metabolism: Undergoes oxidative metabolism in liver microsomes to form tert-butylhydroquinone and tert-butylquinone, which are redox-active metabolites. These metabolites can covalently bind to proteins or form glutathione conjugates .
- Applications : Used as an antioxidant in food and cosmetics, unlike the polymer-focused applications of 3-tert-butyl-4-hydroxyphenyl butyrate.
| Property | This compound | 3-Tert-butyl-4-hydroxyanisole |
|---|---|---|
| Molecular Formula | C₅₀H₆₆O₈ | C₁₁H₁₆O₂ |
| Solubility | Insoluble in water | Partially water-soluble |
| Primary Use | Polymer stabilizer | Food/cosmetic antioxidant |
| Metabolic Pathway | Limited data; likely ester hydrolysis | Oxidative metabolism |
3-Tert-butyl-4-hydroxyphenyl Sulfate
Key Differences :
- Structure : Contains a sulfate (-SO₄) group instead of a butyrate ester.
- Properties : Higher water solubility due to the polar sulfate group, making it suitable for biological or aqueous systems .
- Applications : Likely used in pharmaceutical or biochemical contexts, contrasting with the industrial use of the butyrate derivative.
Propyl Butyrate and Geranyl Butyrate
Key Differences :
- Structure : Simpler esters (e.g., propyl or geranyl alcohol linked to butyric acid).
- Properties :
- Applications : Both are flavoring agents, unlike the antioxidant role of this compound.
| Property | This compound | Propyl Butyrate | Geranyl Butyrate |
|---|---|---|---|
| Boiling Point | N/A (decomposes at ~165°C) | ~37°C | >110°C |
| Odor | Odorless | Apricot | Floral |
| Primary Use | Polymer stabilizer | Food flavoring | Perfumery |
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